8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibitor design Serotonergic receptor ligands Chemical library diversity

8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 440627-35-0) is a heterocyclic small molecule belonging to the benzothieno[3,2-d]pyrimidin-4(3H)-one chemical class, characterized by a sulfonyl‑linked 3,5‑dimethylpiperidine substituent at the 8‑position. The benzothienopyrimidine scaffold is known to be present in several bioactive molecules, including certain PIM kinase inhibitors and serotonergic receptor ligands, although the specific biological annotation of this exact compound remains poorly represented in the primary peer‑reviewed literature.

Molecular Formula C17H19N3O3S2
Molecular Weight 377.5 g/mol
CAS No. 440627-35-0
Cat. No. B1462376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one
CAS440627-35-0
Molecular FormulaC17H19N3O3S2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3N=CNC4=O)C
InChIInChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21)
InChIKeyPBKPCUSRCPZMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 440627-35-0) – Core Benchmarks


8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 440627-35-0) is a heterocyclic small molecule belonging to the [1]benzothieno[3,2-d]pyrimidin-4(3H)-one chemical class, characterized by a sulfonyl‑linked 3,5‑dimethylpiperidine substituent at the 8‑position . The benzothienopyrimidine scaffold is known to be present in several bioactive molecules, including certain PIM kinase inhibitors and serotonergic receptor ligands, although the specific biological annotation of this exact compound remains poorly represented in the primary peer‑reviewed literature [1]. Available vendor certificates indicate typical supplied purity of ≥95% (HPLC), with a molecular weight of 377.5 g mol⁻¹ .

Why Generic Substitution Cannot Be Assumed for 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 440627-35-0)


The benzothieno[3,2-d]pyrimidin-4(3H)-one scaffold is not a single pharmacophore but a versatile template whose biological activity is exquisitely sensitive to the nature, position, and electronic character of substituents [1]. In the 5‑HT₇ receptor ligand series published by Romeo et al. (2019), Ki values spanned from 0.85 nM to >1000 nM solely through variations in the 2‑position basic side chain, with selectivity over 5‑HT₁A ranging from 1‑fold to >250‑fold [1]. The present compound bears a unique 8‑sulfonyl‑3,5‑dimethylpiperidine group rather than a 2‑aminoalkyl or 2‑piperazine substituent, a structural difference that renders generic substitution assumptions unreliable. No published direct comparative pharmacological data were identified for this specific compound in our search, which itself constitutes a critical procurement risk factor: substituting this compound with a structurally similar analog without empirical verification of target engagement, selectivity, and off‑target profile could invalidate screening campaigns or SAR series [2].

Quantitative Differential Evidence for 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogues


Structural Uniqueness: 8‑Sulfonyl‑3,5‑dimethylpiperidine Substituent vs. 2‑Substituted Benzothienopyrimidine Ligands

The target compound contains an 8‑sulfonyl‑3,5‑dimethylpiperidine group. Among the most extensively characterized benzothieno[3,2-d]pyrimidin-4(3H)-one analogues, the Pim kinase inhibitor Pim‑IN‑14j (CAS 1036380‑87‑6) features a 2‑dimethylaminomethyl and an 8‑(4‑hydroxyphenyl) substitution pattern, while the 5‑HT₇ ligands reported by Romeo et al. (2019) uniformly carry basic side chains at the 2‑position and lack sulfonamide functionality [1][2]. This specific 8‑sulfonamide‑piperidine architecture is absent from both well‑known pharmacological series, indicating that the compound occupies distinct chemical space [3].

Kinase inhibitor design Serotonergic receptor ligands Chemical library diversity

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Count vs. Pharmacologically Annotated Analogues

The target compound possesses one hydrogen‑bond donor (lactam N‑H) and six hydrogen‑bond acceptors, yielding a topological polar surface area (TPSA) of ~83 Ų. In contrast, the potent 5‑HT₇ ligand C1 (Ki = 0.85 nM) from Romeo et al. (2019) has a higher TPSA (~95 Ų) and additional basic nitrogen atoms that are protonated at physiological pH, contributing to its receptor binding but potentially altering membrane permeability [1]. The target compound's lower H‑bond donor count and moderate clogP (~2.9) place it closer to CNS‑drug‑like space (Lipinski rules satisfied) while avoiding the strong basicity that can lead to hERG channel blockade or phospholipidosis [2].

Drug‑likeness Physicochemical profiling CNS drug design

Sulfonamide Metabolic Stability Potential vs. 2‑Alkylthio‑Substituted Benzothienopyrimidinones

The 8‑sulfonamide linkage in the target compound is generally more resistant to oxidative metabolic cleavage than the 2‑alkylthioether side chains found in series A of the Romeo et al. (2019) benzothienopyrimidine 5‑HT₇ ligands. Alkylthioethers are susceptible to cytochrome P450‑mediated S‑oxidation and subsequent cleavage, whereas aryl sulfonamides typically undergo slower metabolic turnover, a principle documented across multiple chemical series [1][2]. Although no direct metabolic stability data for the target compound are available, the sulfonamide group is a well‑recognized metabolically stable bioisostere of labile thioether and ester linkages [2].

Metabolic stability Sulfonamide cleavage resistance Oxidative metabolism

Recommended Research Applications for 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one (CAS 440627-35-0) Based on Quantitative Evidence


Chemical Diversity Screening for Kinase and GPCR Targets

The compound's structural divergence from both known Pim kinase inhibitors (2‑substituted series) and 5‑HT₇ ligands (2‑basic side chain series) makes it a valuable addition to diversity‑oriented screening libraries aimed at identifying novel kinase or aminergic GPCR hits. Its 8‑sulfonamide‑piperidine motif has not been reported in the primary benzothienopyrimidine pharmacological literature, maximizing the probability of discovering novel structure‑activity relationships [1][2].

CNS Drug Discovery Screening Collections

With a calculated TPSA of ~83 Ų, one hydrogen‑bond donor, and clogP ≈ 2.9, this compound falls within favorable CNS multiparameter optimization (CNS MPO) space, unlike many 5‑HT₇‑focused analogues that carry more basic, higher‑TPSA substituents [1]. It is suitable for inclusion in blood‑brain‑barrier‑oriented screening decks where moderate lipophilicity and low H‑bond donor count are weighted positively in selection algorithms [2].

Metabolic Stability‑Focused Lead‑Identification Programs

The sulfonamide group at the 8‑position confers a predicted metabolic stability advantage over benzothienopyrimidine analogues bearing 2‑alkylthioether chains, which are subject to CYP‑mediated S‑oxidation [1][2]. Screening libraries assembled for hit‑to‑lead progression in metabolic stability‑sensitive programs (e.g., in vivo efficacy models) would benefit from inclusion of this sulfonamide‑containing scaffold [2].

SAR Expansion Around 8‑Substituted Benzothienopyrimidinones

For research groups actively pursuing structure‑activity relationship studies on the benzothieno[3,2-d]pyrimidin‑4(3H)-one core, this compound provides an 8‑position sulfonamide‑piperidine reference point that complements existing 8‑aryl (Pim‑IN‑14j) and 8‑unsubstituted (5‑HT₇ series) variants. Procurement of this compound enables systematic exploration of the 8‑substituent vector, which has been comparatively under‑investigated relative to the 2‑position [1][2].

Quote Request

Request a Quote for 8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.